molecular formula C12H12N4O3 B2452183 5-(((4,6-dimethylpyridin-2-yl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 883277-72-3

5-(((4,6-dimethylpyridin-2-yl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B2452183
CAS RN: 883277-72-3
M. Wt: 260.253
InChI Key: HMDHQMMLSZJBNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(((4,6-dimethylpyridin-2-yl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione, commonly known as DMPT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMPT is a pyrimidine derivative that is widely used as a feed additive in the aquaculture industry to improve the growth and feed utilization of fish and shrimp. However, its applications in scientific research go beyond this, and it has been investigated for its potential use as a growth promoter, immunostimulant, and anticancer agent.

Scientific Research Applications

Chemical Structure and Properties

Pyrimidines, such as the one in your query, play a significant role in biology and medicine. For example, the aminopyrimidine fragment is found in three of the four bases in DNA. Their pharmaceutical effectiveness largely depends on molecular recognition processes involving hydrogen bonding. In a study on cation tautomerism and molecular structure, researchers highlighted the importance of bond lengths in cations for o-quinonoid and p-quinonoid bond fixation, which are critical for molecular interactions and stability (Rajam et al., 2017).

Chemical Reactions and Synthesis

Pyrimidine derivatives undergo a range of chemical reactions. For instance, the reactions of aminouracil with heterocumulenes result in novel pyrimido[4,5-d]pyrimidines, showcasing the versatility of pyrimidine compounds in synthesizing diverse molecular structures (Prajapati & Thakur, 2005). Another study demonstrates the synthesis of 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones, highlighting the chemical diversity achievable through pyrimidine derivatives (Rahmani et al., 2018).

Biological and Pharmaceutical Applications

The study of pyrimidines extends into biological and pharmaceutical applications. For instance, specific pyrimidine derivatives have been evaluated for their antimicrobial activities against various bacteria and fungi, indicating potential therapeutic applications (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Similarly, novel copper(II)-metallacycles derived from barbituric acids, which include pyrimidine motifs, have been synthesized and structurally characterized, suggesting potential applications in coordination chemistry and possibly in medical fields (Fırıncı et al., 2017).

Molecular Interactions and Behavior

Understanding the self-association and interaction of pyrimidine derivatives in solution is crucial for their application in various scientific fields. For example, the self-association of pyrimidine and its methyl derivatives in aqueous solutions has been studied, providing insights into their molecular behavior that could be crucial in designing drugs or other molecular compounds (Peral & Gallego, 1995).

properties

IUPAC Name

5-[(E)-(4,6-dimethylpyridin-2-yl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-6-3-7(2)14-9(4-6)13-5-8-10(17)15-12(19)16-11(8)18/h3-5H,1-2H3,(H3,15,16,17,18,19)/b13-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPSVDDDLHJSMM-WLRTZDKTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)N=CC2=C(NC(=O)NC2=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=C1)/N=C/C2=C(NC(=O)NC2=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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